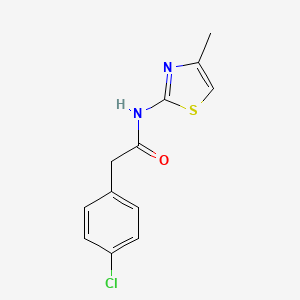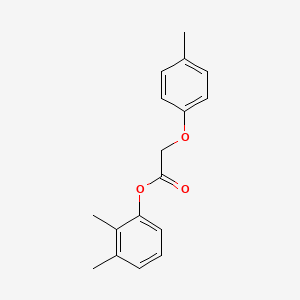
2,3-dimethylphenyl (4-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylphenyl (4-methylphenoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and another phenyl ring substituted with a methyl group at the 4 position, connected through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylphenyl (4-methylphenoxy)acetate typically involves the esterification of 2,3-dimethylphenol with 4-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dimethylphenyl (4-methylphenoxy)acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
Chemistry: 2,3-Dimethylphenyl (4-methylphenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and lipases. Its structural features allow for the investigation of steric and electronic effects on enzyme activity.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including fragrances and flavoring agents. Its aromatic structure contributes to its desirable olfactory properties.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then exert their biological effects. The compound’s aromatic rings may also participate in π-π interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
2,3-Dimethylphenyl acetate: Similar structure but lacks the 4-methylphenoxy group.
4-Methylphenyl acetate: Similar structure but lacks the 2,3-dimethylphenyl group.
2,3-Dimethylphenyl (4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness: 2,3-Dimethylphenyl (4-methylphenoxy)acetate is unique due to the presence of both 2,3-dimethylphenyl and 4-methylphenoxy groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar esters.
Properties
IUPAC Name |
(2,3-dimethylphenyl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-7-9-15(10-8-12)19-11-17(18)20-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIGPNHVIAEDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
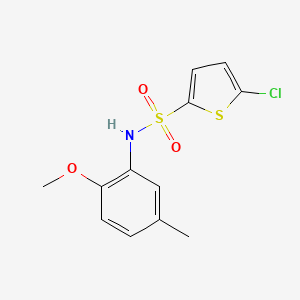
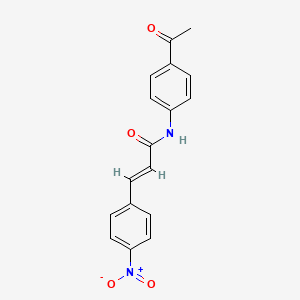
![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide](/img/structure/B5805556.png)
![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}furan-3-carbonitrile](/img/structure/B5805566.png)
![N-((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-N-MORPHOLINOAMINE](/img/structure/B5805573.png)
![N-PHENYL-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA](/img/structure/B5805576.png)
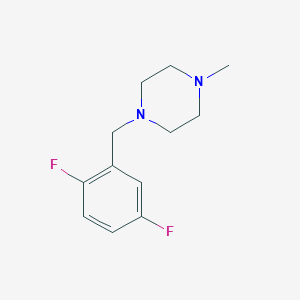
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)
![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)
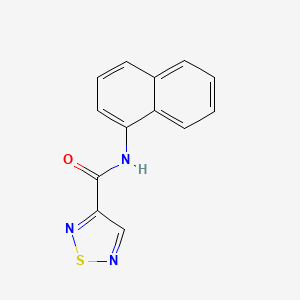
![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)
